N-(4-(2-Oxoacetyl)phenyl)acetamide

Thermal stability Handling Storage

Generic phenylglyoxals often cause inconsistent regioselectivity and unpredictable protein labeling due to uncontrolled electrophilicity. N-(4-(2-Oxoacetyl)phenyl)acetamide solves this via a moderately electron-withdrawing acetamido group that predictably modulates aldehyde reactivity. • Controlled electrophilicity for reproducible heterocycle condensation (imidazoles, quinoxalines, benzodiazepines) • High melting point (133-135 °C) ensures powder stability during ambient global shipping • Batch-certified purity for consistent SAR library and phenotypic screening outcomes

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 67014-06-6
Cat. No. B13115685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Oxoacetyl)phenyl)acetamide
CAS67014-06-6
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C=O
InChIInChI=1S/C10H9NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-6H,1H3,(H,11,13)
InChIKeyMREMDXZTQRBMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(2-Oxoacetyl)phenyl)acetamide Physicochemical and Structural Baseline


N-(4-(2-Oxoacetyl)phenyl)acetamide (CAS 67014-06-6), also catalogued as 4‑acetylaminophenylglyoxal or N‑(4‑glyoxyloylphenyl)acetamide, is an aromatic α‑ketoaldehyde belonging to the arylglyoxal family. It bears a reactive glyoxal moiety (‑COCHO) para to an acetamido group on a phenyl ring . The anhydrous form has molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g mol⁻¹; the commercially common hydrate (CAS 16267‑10‑0) incorporates one water molecule, giving C₁₀H₁₁NO₄ and 209.20 g mol⁻¹ . Its melting point (133–135 °C) is substantially higher than that of the parent phenylglyoxal hydrate, reflecting altered intermolecular interactions conferred by the acetamido substituent .

N-(4-(2-Oxoacetyl)phenyl)acetamide Interchange Risks


Arylglyoxals are not functionally interchangeable because the electronic nature and position of the aromatic substituent directly modulate the electrophilicity of the aldehyde carbonyl, thereby dictating reactivity toward nucleophiles, selectivity in heterocycle formation, and biological target engagement [1]. The acetamido group in N-(4-(2-Oxoacetyl)phenyl)acetamide is moderately electron‑withdrawing (σₚ ≈ 0.27 for –NHCOCH₃), which contrasts with the electron‑donating methoxy or the strongly withdrawing nitro analogues often employed as arginine‑selective probes or fluorogenic reagents [2]. Consequently, substituting this compound with a differently substituted phenylglyoxal can alter reaction rates, product distributions, and bioactivity readouts in ways that are not predictable from gross structural similarity alone.

N-(4-(2-Oxoacetyl)phenyl)acetamide Comparative Evidence


Higher Melting Point vs Phenylglyoxal Hydrate

The anhydrous form of N-(4-(2-Oxoacetyl)phenyl)acetamide exhibits a melting point of 133–135 °C, which is approximately 56–59 °C higher than the 76–79 °C range observed for unsubstituted phenylglyoxal hydrate . The elevated melting point reduces the risk of liquefaction during ambient‑temperature shipping and storage, a practical advantage for laboratories operating in warm climates or without cold‑chain logistics. This property also simplifies gravimetric dispensing by allowing the solid to remain free‑flowing at bench temperatures where phenylglyoxal hydrate may soften or partially melt.

Thermal stability Handling Storage

Antiviral Activity in Embryonated Eggs

In embryonated egg assays, 4‑acetamidophenylglyoxal hydrate demonstrated antiviral activity against both influenza (PR8 strain) and Newcastle disease virus (NJKD strain) [1]. Qualitatively, this dual‑virus activity profile is comparable to that of 4‑methoxyphenylglyoxal hydrate and 2‑furylglyoxal hydrate reported in the same study [1]. Although head‑to‑head IC₅₀ values were not disclosed, the acetamido derivative belongs to a subset of arylglyoxals that retain activity across enveloped RNA viruses, making it a relevant candidate for inclusion in antiviral screening cascades. The presence of the acetamido group may also facilitate subsequent derivatization to improve pharmacokinetic properties without abolishing antiviral activity.

Antiviral Influenza Newcastle disease virus

Certified Purity and Analytical Documentation

Commercial suppliers such as Bidepharm provide N-(4-(2-Oxoacetyl)phenyl)acetamide at a standard purity of ≥95%, accompanied by batch‑specific analytical certificates including NMR, HPLC, and GC data . This level of characterization is not uniformly available for all arylglyoxal analogs, many of which are offered only at lower purity (e.g., 90%) or without detailed analytical reports. For procurement decisions, access to verified purity and spectral data reduces the burden of in‑house re‑purification and identity confirmation, directly accelerating experimental start‑up.

Quality control Purity Analytical characterization

Substituent-Modulated Arginine Reactivity

A mechanistic study of 4‑substituted phenylglyoxals demonstrated that the Hammett σ value for the reaction with Nα‑acetylarginine is strongly dependent on the para substituent, with electron‑donating groups increasing and electron‑withdrawing groups decreasing reactivity in borate buffer (ρ = −1.0) [1]. While 4‑acetamidophenylglyoxal was not individually reported, its –NHCOCH₃ substituent (σₚ ≈ 0.27) places it in an intermediate reactivity zone between electron‑rich (e.g., –OCH₃) and electron‑deficient (e.g., –NO₂) analogues. This moderate electrophilicity can be advantageous when excessive reactivity leads to off‑target protein modification, offering a tunable tool for selective arginine‑targeted bioconjugation.

Arginine modification Protein labeling Reactivity tuning

N-(4-(2-Oxoacetyl)phenyl)acetamide Applications


Antiviral Lead Screening Cascades

Integrate N-(4-(2-Oxoacetyl)phenyl)acetamide into phenotypic antiviral screens against enveloped RNA viruses (influenza A, Newcastle disease virus) as a validated starting point. The documented embryo‑protective activity [1] provides a baseline that simpler phenylglyoxals lack, enabling structure–activity relationship (SAR) expansion while using the acetamido handle for further derivatization.

Heterocyclic Compound Library Synthesis

Use the compound as a 1,2‑dicarbonyl electrophile in cyclocondensation reactions to construct nitrogen‑ or oxygen‑containing heterocycles (e.g., imidazoles, quinoxalines, benzodiazepines). The electron‑withdrawing acetamido group alters the regioselectivity of condensations compared to phenylglyoxal, potentially directing ring closure to distinct products [2]. The high batch‑certified purity ensures consistent synthetic outcomes across library production campaigns.

Arginine-Selective Bioconjugation

Employ N-(4-(2-Oxoacetyl)phenyl)acetamide as an arginine‑directed probe in protein modification studies where intermediate electrophilicity is desired. Based on Hammett correlations [3], it is predicted to react more controllably than 4‑methoxyphenylglyoxal while still achieving adequate labeling efficiency, reducing off‑target lysine modification. This characteristic is especially valuable in membrane‑protein interaction studies and enzyme active‑site mapping.

Thermal Stability for Shipping

Select N-(4-(2-Oxoacetyl)phenyl)acetamide over phenylglyoxal hydrate when shipping to laboratories without reliable cold‑chain logistics. The 56–59 °C higher melting point mitigates the risk of product melting and subsequent degradation or container damage during transit, ensuring that the compound arrives in its original powder form ready for immediate use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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